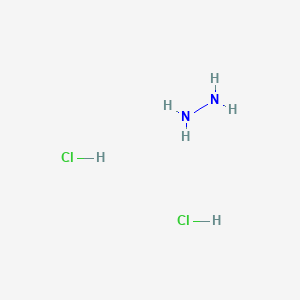

Hydrazine dihydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAWOTKNAVAKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

302-01-2 (Parent) | |

| Record name | Hydrazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9063798 | |

| Record name | Hydrazine, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Hydrazine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5341-61-7 | |

| Record name | Hydrazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM8DD9J0C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of hydrazine dihydrochloride (N₂H₆Cl₂), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key crystallographic data, details experimental methodologies from seminal studies, and presents a logical workflow for crystal structure analysis.

Crystallographic Data Summary

The crystal structure of this compound has been elucidated through X-ray diffraction studies. The compound crystallizes in the cubic system, and its structural parameters have been determined in foundational research, notably by R.W.G. Wyckoff and later refined by Donohue and Lipscomb. The key crystallographic data are summarized in the tables below.

| Table 1: Crystal Data and Structure Refinement | |

| Empirical formula | N₂H₆Cl₂ |

| Formula weight | 104.97 g/mol |

| Crystal system | Cubic |

| Space group | Pa-3 (No. 205) |

| Unit cell dimension (a) | 7.89 Å[1] |

| Unit cell volume | 491.2 ų |

| Formula units per unit cell (Z) | 4[1] |

| Calculated density | 1.42 g/cm³ |

| Table 2: Key Interatomic Distances and Angles | |

| Bond/Interaction | **Distance (Å) / Angle (°) ** |

| N-N bond length | 1.42[2][3] |

| N-N-H···Cl angle | 100[2][3] |

The crystal structure consists of hydrazinium ([H₃N-NH₃]²⁺) cations and chloride (Cl⁻) anions. The N₂H₆²⁺ cation adopts a trans configuration. Each chloride ion is involved in hydrogen bonding with three nitrogen atoms, creating a three-dimensional network of N–H···Cl bonds.[2][3]

Experimental Protocols

The determination of the crystal structure of this compound has historically relied on single-crystal X-ray diffraction techniques. The following sections outline the methodologies employed in the seminal studies.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were grown by the slow cooling of a saturated aqueous solution of hydrazine hydrochloride that was made strongly acidic with hydrochloric acid. This method yields well-formed, clear octahedral crystals.[1]

X-ray Diffraction Data Collection

The pioneering work by Wyckoff utilized a combination of reflection spectrograms and Laue photography to determine the unit cell dimensions and space group.[1] A reflection spectrogram from a crystal face was used to obtain the unit cell parameter. Laue photographs, which involve irradiating a stationary crystal with a continuous spectrum of X-rays, were employed to establish the crystal's symmetry and ultimately the space group.

In the more refined study by Donohue and Lipscomb, one- and two-dimensional Fourier syntheses were employed to determine more accurate atomic positions.

A general modern workflow for single-crystal X-ray diffraction would involve the following steps:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Data Processing: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Structural Analysis Workflow

The logical process of determining and analyzing a crystal structure is depicted in the following workflow diagram.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine dihydrochloride (N₂H₄·2HCl) is a salt of hydrazine that offers enhanced stability and ease of handling compared to its volatile and highly reactive parent compound, hydrazine. This white crystalline solid is readily soluble in water and serves as a versatile reagent in a multitude of chemical transformations.[1][2] Its utility is particularly pronounced in organic synthesis, where it functions as a potent reducing agent and a key building block for the construction of nitrogen-containing heterocyclic scaffolds. These structural motifs are central to the design and synthesis of a wide array of pharmaceuticals and agrochemicals.[3][4] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its applications in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in a laboratory setting. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | Cl₂H₆N₂ | [1][2] |

| Molecular Weight | 104.97 g/mol | [1][2] |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | 200 °C (decomposes) | [1][5] |

| Density | 1.42 g/mL at 25 °C | [1][5] |

| CAS Number | 5341-61-7 | [1] |

Table 1: General Physicochemical Properties of this compound

| Solvent | Solubility | Reference(s) |

| Water | Soluble (27.2 g/100 g at 23 °C) | [1] |

| Ethanol | Slightly soluble | [2] |

| Organic Solvents | Generally insoluble | [6] |

Table 2: Solubility of this compound

| Parameter | Value | Reference(s) |

| pKa of N₂H₅⁺ | 8.10 | [4] |

| pKa of N₂H₆²⁺ | -0.9 | [4] |

Table 3: Acidity Constants of Hydrazinium Ions

Chemical Reactivity and Synthetic Applications

This compound is a cornerstone reagent in organic synthesis, primarily valued for its reducing capabilities and as a precursor to the hydrazine nucleophile.

Reduction Reactions

This compound, often in conjunction with a catalyst, is a powerful reducing agent for various functional groups.

The Wolff-Kishner reduction provides a robust method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon treatment with a strong base at elevated temperatures.

Experimental Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction

This modified procedure offers improved yields and shorter reaction times.

Materials:

-

Carbonyl compound (1 equivalent)

-

Hydrazine hydrate (85% solution, 4-5 equivalents)

-

Potassium hydroxide (or sodium hydroxide, 4-5 equivalents)

-

Diethylene glycol (solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the carbonyl compound, hydrazine hydrate, and diethylene glycol.

-

Slowly add potassium hydroxide pellets to the mixture.

-

Heat the reaction mixture to reflux (around 130-140 °C) for 1-2 hours to facilitate the formation of the hydrazone.

-

Remove the reflux condenser and replace it with a distillation head.

-

Continue heating to distill off water and excess hydrazine, allowing the reaction temperature to rise to 190-200 °C.

-

Once the temperature has stabilized, reattach the reflux condenser and continue to heat at reflux for an additional 3-4 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting alkane by distillation or chromatography.

References

- 1. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrazine - Wikipedia [en.wikipedia.org]

- 4. WO2007054979A1 - Process for the large scale production of rizatriptan benzoate - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Hydrazine Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Laboratory-Scale Synthesis of Hydrazine Dihydrochloride.

This guide provides a detailed overview of the synthesis of this compound (N₂H₆Cl₂), a crucial reagent in various chemical transformations. The document outlines two primary laboratory-scale synthetic methodologies, offering comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow. Additionally, critical safety precautions for handling hydrazine and its derivatives are emphasized.

Introduction

This compound is a stable, solid salt of hydrazine, making it a safer and more convenient alternative to anhydrous hydrazine or hydrazine hydrate in many laboratory applications. It serves as a potent reducing agent and a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This document details two reliable methods for its preparation: the direct neutralization of hydrazine hydrate with hydrochloric acid and a double displacement reaction involving hydrazine sulfate.

Synthetic Methodologies

Two principal methods for the laboratory synthesis of this compound are presented below. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: From Hydrazine Hydrate and Hydrochloric Acid

This is the most direct route to this compound, involving the acid-base reaction between hydrazine hydrate and an excess of concentrated hydrochloric acid. The reaction is highly exothermic and requires careful temperature control.

Method 2: From Hydrazine Sulfate (Double Displacement)

This method offers an alternative route that avoids the direct handling of the more volatile hydrazine hydrate. It relies on the precipitation of an insoluble sulfate salt (e.g., barium sulfate or calcium sulfate) from an aqueous solution, leaving hydrazine in solution to be subsequently protonated.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the synthesis of this compound.

| Parameter | Method 1: Hydrazine Hydrate | Method 2: Hydrazine Sulfate |

| Molar Ratio (Acid:Hydrazine) | 2.05:1 to 2.5:1 (preferred for maximum yield)[2] | Stoichiometric (Chloride Salt:Hydrazine Sulfate) |

| Typical Yield | ~75%[3] | Not explicitly found in searches |

| Purity | >95% (achievable with recrystallization)[4] | Dependent on purification |

| Melting Point | ~200 °C (decomposes)[3] | ~200 °C (decomposes) |

| Molecular Weight | 104.97 g/mol [5] | 104.97 g/mol |

Experimental Protocols

Safety Note: Hydrazine and its salts are toxic and potential carcinogens.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Detailed Protocol for Method 1: From Hydrazine Hydrate

This protocol is adapted from a procedure described for the preparation of this compound.[3]

Materials:

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Absolute Methanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker or Erlenmeyer flask

-

Büchner funnel and filter flask

Procedure:

-

In a beaker equipped with a magnetic stir bar, cool 6.5 mL of hydrazine monohydrate in an ice-water bath to approximately -2 °C.

-

Slowly add 14.6 mL of concentrated hydrochloric acid dropwise to the cold, stirring hydrazine monohydrate. Maintain the temperature below 10 °C throughout the addition.

-

After the initial addition is complete, heat the solution to 50 °C for 5 minutes to ensure the formation of the monohydrochloride and to concentrate the solution.

-

Cool the solution back to room temperature and then place it in an ice bath.

-

Under vigorous stirring, add another 16.3 mL of concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with two small portions of cold, absolute methanol.

-

Dry the product in a vacuum desiccator over a suitable desiccant (e.g., calcium sulfate) to a constant weight.

Detailed Protocol for Method 2: From Hydrazine Sulfate

This protocol is a generalized procedure based on the principles of double displacement reactions.[1]

Materials:

-

Hydrazine sulfate ((N₂H₅)₂SO₄)

-

Barium chloride (BaCl₂) or Calcium chloride (CaCl₂)

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Magnetic stirrer and stir bar

-

Beakers

-

Heating plate

-

Büchner funnel and filter flask

Procedure:

-

Dissolve a stoichiometric amount of hydrazine sulfate in a minimal amount of warm deionized water.

-

In a separate beaker, dissolve an equimolar amount of barium chloride or calcium chloride in deionized water.

-

Slowly add the chloride salt solution to the stirring hydrazine sulfate solution. A dense white precipitate of barium sulfate or calcium sulfate will form.

-

Stir the mixture for 30 minutes to ensure complete precipitation of the sulfate salt.

-

Filter the mixture through a Büchner funnel to remove the insoluble sulfate precipitate.

-

Transfer the filtrate, which now contains hydrazine hydrochloride, to a clean beaker and place it in an ice bath.

-

Slowly add an excess of concentrated hydrochloric acid to the filtrate while stirring.

-

A white precipitate of this compound will form.

-

Isolate the product by vacuum filtration, wash with a small amount of cold ethanol or methanol, and dry in a vacuum desiccator.

Purification

For applications requiring high purity, the synthesized this compound can be recrystallized. A common method involves dissolving the crude product in a minimal amount of boiling aqueous ethanol and allowing it to cool slowly. The addition of a small amount of concentrated hydrochloric acid to the alcoholic solution can improve crystal formation and prevent the loss of HCl.[7] The purified crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 2. US2978296A - Manufacture of hydrazine dihydrohalides - Google Patents [patents.google.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound, 99% 5341-61-7 India [ottokemi.com]

- 6. Page loading... [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide to Hydrazine Dihydrochloride (CAS: 5341-61-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine dihydrochloride (CAS: 5341-61-7) is a versatile and highly reactive chemical compound with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. As the dihydrochloride salt of hydrazine, it offers a more stable and less volatile alternative to anhydrous hydrazine, making it a valuable reagent in various chemical transformations. This technical guide provides a comprehensive overview of the core properties, synthesis applications, experimental protocols, and toxicological profile of this compound, with a focus on its relevance to drug development and scientific research.

Chemical and Physical Properties

This compound is a white, odorless crystalline solid. It is highly soluble in water and slightly soluble in ethanol.[1][2][3] The compound is stable under normal conditions but is incompatible with strong oxidizing agents, strong bases, and most common metals.[4] Key quantitative properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 5341-61-7 | [4],[5],[6] |

| Molecular Formula | N₂H₄·2HCl (or Cl₂H₆N₂) | [5],[7],[6] |

| Molecular Weight | 104.97 g/mol | [5],[8],[7] |

| Appearance | White crystalline powder/solid | [4],[5],[2] |

| Melting Point | ~200 °C (decomposes) | [4],[5],[8] |

| Density | 1.42 g/cm³ at 25 °C | [4],[5],[9] |

| Solubility | Highly soluble in water; slightly soluble in alcohol | [10],[1],[2] |

| Stability | Stable under recommended storage conditions | [4] |

Applications in Drug Development and Organic Synthesis

This compound serves as a critical building block and reagent in the synthesis of a wide array of pharmaceutical compounds and heterocyclic systems. Its utility stems from the nucleophilic nature of the hydrazine moiety, which readily participates in condensation and cyclization reactions.

Synthesis of Isoniazid

Isoniazid, a primary antitubercular drug, can be synthesized from hydrazine. While hydrazine hydrate is commonly used, this compound can serve as the hydrazine source after neutralization. The synthesis generally involves the reaction of isonicotinic acid or its ester with hydrazine.[11][12]

Synthesis of Heterocyclic Compounds

This compound is extensively used in the synthesis of various nitrogen-containing heterocycles, which form the core structure of many therapeutic agents.

-

Pyrazoles: These five-membered aromatic heterocycles are synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine.[3][13] The reaction, often acid-catalyzed, proceeds via the formation of a hydrazone intermediate followed by cyclization and dehydration.[9] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

-

Pyridazines: These six-membered aromatic heterocycles are typically prepared by the reaction of hydrazine with 1,4-dicarbonyl compounds or their derivatives.[2][14] The initial reaction forms a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine.[14] Pyridazine-containing compounds are investigated for their potential as cardiovascular, antihypertensive, and anticancer agents.

Wolff-Kishner Reduction

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. The reaction involves the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures.[7][15][16] this compound can be used as the source of hydrazine in this reaction, although it requires in-situ neutralization to generate the free base. The Huang-Minlon modification of this reaction, which involves using a high-boiling solvent like diethylene glycol and removing water, can significantly improve yields and reduce reaction times.[17]

Experimental Protocols

This section provides generalized experimental protocols. Specific substrate-dependent modifications may be required and should be optimized by the researcher.

General Procedure for the Synthesis of Pyrazoles from 1,3-Diketones

Materials:

-

1,3-Diketone (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

Ethanol or acetic acid (solvent)

-

Sodium acetate or other mild base (if starting with the dihydrochloride salt)

Procedure:

-

Dissolve the 1,3-diketone in a suitable solvent (e.g., ethanol).

-

Add this compound and a mild base (e.g., sodium acetate) to the solution to neutralize the HCl in situ. Alternatively, use hydrazine hydrate directly with a catalytic amount of acid.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

General Procedure for the Wolff-Kishner Reduction (Huang-Minlon Modification)

Materials:

-

Ketone or aldehyde (1.0 eq)

-

Hydrazine hydrate (excess, e.g., 3-5 eq) (can be generated in situ from this compound and a strong base)

-

Potassium hydroxide or sodium hydroxide (strong base, excess)

-

Diethylene glycol (high-boiling solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the carbonyl compound, diethylene glycol, and hydrazine hydrate.

-

Heat the mixture to reflux for 1-2 hours to ensure the formation of the hydrazone.

-

Add the strong base (e.g., potassium hydroxide pellets) portion-wise.

-

Replace the reflux condenser with a distillation apparatus and slowly raise the temperature to distill off water and excess hydrazine.

-

Once the temperature of the reaction mixture reaches approximately 200 °C, reattach the reflux condenser and maintain the temperature for 3-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting alkane by distillation or column chromatography.

Toxicological Profile and Biological Signaling Pathways

Hydrazine and its salts, including the dihydrochloride, are recognized as toxic and are classified as probable human carcinogens (IARC Group 2A).[7] Their toxicity is primarily linked to their metabolic activation into reactive species, which can induce cellular damage through various mechanisms.

Metabolic Activation and Genotoxicity

Hydrazine can be metabolized by enzymes such as cytochrome P450 to form reactive intermediates, including free radicals.[11][13][18] These reactive species can covalently bind to cellular macromolecules like DNA, leading to genotoxic effects.[18] One proposed mechanism for its carcinogenicity involves the reaction of hydrazine with endogenous formaldehyde to form a DNA-methylating agent, resulting in the formation of adducts such as 7-methylguanine and O⁶-methylguanine.[5][6] This DNA damage, if not properly repaired, can lead to mutations and potentially cancer.[3]

Induction of Oxidative Stress

The metabolic activation of hydrazine leads to the generation of reactive oxygen species (ROS), which induces oxidative stress in cells.[18] This is characterized by the depletion of cellular antioxidants, such as reduced glutathione (GSH), and an increase in lipid peroxidation.[18] The resulting oxidative damage to lipids, proteins, and DNA contributes to the hepatotoxicity and overall toxicity of hydrazine compounds.[18]

Neurotoxicity

Hydrazine and its derivatives can exhibit neurotoxic effects by interfering with the metabolism of amino acids in the brain.[19] Specifically, they can inhibit the activity of pyridoxal phosphate-dependent enzymes, including glutamic acid decarboxylase, which is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[19] This disruption of the GABAergic system can lead to central nervous system hyperexcitability and seizures.[19]

References

- 1. lobachemie.com [lobachemie.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazine, dihydrochloride | Cl2H6N2 | CID 17548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. Methylation of DNA guanine during the course of induction of liver cancer in hamsters by hydrazine or dimethylnitrosamine [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrazine - Wikipedia [en.wikipedia.org]

- 8. This compound | 5341-61-7 | Benchchem [benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Buy this compound | 5341-61-7 [smolecule.com]

- 11. longdom.org [longdom.org]

- 12. Genotoxicity of a variety of hydrazine derivatives in the hepatocyte primary culture/DNA repair test using rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]

- 18. Toxicological Research on Hydrazine Dihydrochloride_Chemicalbook [m.chemicalbook.com]

- 19. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Hydrazine Dihydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of hydrazine dihydrochloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for the determination of thermodynamic (equilibrium) solubility. This guide is intended to serve as a foundational resource for laboratory professionals requiring this critical physicochemical data for applications in organic synthesis, formulation development, and other research areas.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable scarcity of quantitative solubility data for this compound in organic solvents. The available information is primarily qualitative and is summarized in the table below. It is generally reported that this compound exhibits high solubility in water, which is attributed to its ionic nature.[1] Its solubility in organic solvents is considerably lower and is largely limited to polar solvents.

| Solvent Classification | Solvent | Reported Solubility |

| Protic Solvents | Ethanol | Slightly Soluble[2] |

| Alcohol (general) | Slightly Soluble | |

| Aprotic Polar Solvents | No specific data found | Data not available |

| Aprotic Nonpolar Solvents | No specific data found | Data not available |

Note: The term "slightly soluble" is a qualitative descriptor and is not defined by a specific numerical value in the context of the available search results. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Thermodynamic Solubility Determination

The following section outlines a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest. The protocol is based on the widely accepted "shake-flask" method, which is considered the gold standard for equilibrium solubility measurements.

2.1. Principle

The thermodynamic solubility is the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid solute at a specific temperature and pressure. The shake-flask method achieves this equilibrium by agitating an excess amount of the solid in the solvent for a prolonged period.

2.2. Materials and Equipment

-

This compound (of known purity)

-

Organic solvent of interest (analytical grade or higher)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps and inert liners (e.g., PTFE)

-

Syringe filters (pore size appropriate to remove undissolved solids, e.g., 0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration determination (e.g., HPLC-UV, GC-FID, or a validated titration method)

2.3. Procedure

-

Preparation of the Solid: Ensure the this compound is a fine, uniform powder to maximize surface area and facilitate dissolution. If necessary, gently grind the crystals using a mortar and pestle. Dry the solid under vacuum to remove any residual moisture.

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. An excess is crucial to ensure that a saturated solution is formed and that solid remains at equilibrium.

-

Accurately add a known volume of the organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the samples for a predetermined period to reach equilibrium. The time required for equilibrium can vary significantly depending on the solute and solvent system and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, dry vial. This step is critical to remove all undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a pre-validated analytical method.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

2.4. Analytical Methods for Concentration Determination

The choice of analytical method will depend on the solvent system and the available instrumentation. Potential methods include:

-

High-Performance Liquid Chromatography (HPLC): A versatile and common method. A suitable stationary phase and a mobile phase in which this compound is soluble and stable should be developed. Detection can be achieved using a UV detector.

-

Gas Chromatography (GC): This may require derivatization of the this compound to make it more volatile and thermally stable.

-

Titrimetry: A classic and often accurate method. For example, an acid-base titration could be employed, or a redox titration exploiting the reducing properties of the hydrazine moiety.

-

Gravimetric Analysis: This involves evaporating a known volume of the saturated solution to dryness and weighing the remaining solid. This method is straightforward but requires that the this compound is not volatile under the drying conditions.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic solubility of this compound.

References

A Comprehensive Technical Guide to the Physical Properties of Hydrazine Dihydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of hydrazine dihydrochloride powder. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in laboratory and industrial settings. This guide summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physical Properties of this compound

This compound (N₂H₆Cl₂) is a white, crystalline powder at room temperature.[1][2][3][4][5][6] It is known for its high solubility in water and serves as a versatile reducing agent in various chemical syntheses.[1][2][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound powder compiled from various sources.

| Property | Value | References |

| Molecular Formula | Cl₂H₆N₂ | [2][3][5][9][10] |

| Molecular Weight | 104.97 g/mol | [3][5][9][11][12] |

| Appearance | White crystalline powder/solid | [2][3][13][4][5][6][9][10][14] |

| Melting Point | ~198-204 °C (with decomposition) | [1][2][4][6][9][14][15] |

| Boiling Point | Decomposes | [2][3][13][9][15] |

| Density | 1.42 g/cm³ at 25 °C | [2][3][10][11][12][16][15][17][18] |

| Solubility in Water | Highly soluble; 27.2 g/100 g water at 23 °C | [1][2][3][13][4][6][10][14][17] |

| pH | 0.5 (50 g/L in H₂O at 20 °C) | [15][17] |

| Crystal Structure | Cubic | [8] |

Experimental Protocols for Physical Property Determination

This section provides detailed methodologies for determining the key physical properties of this compound powder.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard and widely used technique for this determination.

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Place a small amount of this compound powder on a clean, dry watch glass. Use a mortar and pestle to finely grind the powder.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample should be approximately 2-3 mm in height.[10]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Heating:

-

Rapid Determination (Optional): For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to quickly determine an approximate melting point range.[3]

-

Accurate Determination: For an accurate measurement, set the heating rate to a slow and steady 1-2 °C per minute as the temperature approaches the expected melting point.[18]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last crystal of the solid melts completely (the end of melting).

-

The recorded range between these two temperatures is the melting point range.

-

-

Cooling and Repetition: Allow the apparatus to cool. For accuracy, repeat the determination with a fresh sample at least twice. Consistent results should be obtained.

Determination of Bulk Density

Bulk density is the mass of a powder in a given volume, including the interstitial spaces between particles.

Principle: The bulk density is determined by measuring the volume of a known mass of powder in a graduated cylinder.

Apparatus:

-

Graduated cylinder (e.g., 100 mL)

-

Analytical balance

-

Funnel

-

Spatula

Procedure:

-

Mass Measurement: Weigh a clean, dry 100 mL graduated cylinder and record its mass (m₁).

-

Sample Introduction: Using a funnel, carefully pour a known mass (e.g., 50 g) of this compound powder into the graduated cylinder. Avoid compacting the powder during this step.

-

Volume Measurement: Level the surface of the powder without compacting it and read the volume (V) from the graduated cylinder markings.

-

Calculation: Calculate the bulk density using the formula: Bulk Density = Mass of Powder / Volume of Powder = (m₂ - m₁) / V where m₂ is the mass of the graduated cylinder with the powder.

-

Tapped Density (Optional but Recommended): To determine the tapped density, mechanically tap the graduated cylinder containing the powder for a specified number of times (e.g., 100 taps) until the volume of the powder no longer changes significantly. Record the final volume and calculate the tapped density. This provides information on the packing properties of the powder.[8][15]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined.

Apparatus:

-

Conical flasks with stoppers

-

Orbital shaker with a temperature-controlled chamber

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a series of conical flasks containing a known volume of deionized water (or other solvent of interest). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the flasks to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Dilute the filtered sample to a concentration within the working range of the analytical instrument.

-

Measure the concentration of the diluted sample using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve).

-

-

Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account any dilution factors.

Determination of Crystal Structure (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Principle: A single crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map and, subsequently, the atomic structure of the crystal.[1][13][9]

Apparatus:

-

Single-crystal X-ray diffractometer

-

X-ray source (e.g., Cu Kα radiation)

-

Goniometer

-

Detector (e.g., CCD or CMOS detector)

-

Cryo-system (for low-temperature data collection)

-

Computer with data processing and structure solution software

Procedure:

-

Crystal Growth: Grow a suitable single crystal of this compound. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution or by slow cooling.

-

Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in the X-ray beam of the diffractometer.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

-

Data Processing:

-

Integrate the intensities of the diffraction spots from the collected images.

-

Correct the data for various experimental factors (e.g., Lorentz and polarization effects).

-

-

Structure Solution and Refinement:

-

Use specialized software to solve the phase problem and generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

-

Analysis: Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters, as well as the crystal packing arrangement.

Stability and Handling

This compound is stable under normal storage conditions but is hygroscopic and should be stored in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and bases.[1][3][4][6][7][17][19] It decomposes at its melting point.[2][3][14][15] Due to its potential toxicity, it should be handled with appropriate personal protective equipment in a well-ventilated area.[1][4][6][10][19][20]

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. southalabama.edu [southalabama.edu]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Hydrazine Hydrochloride|High-Purity Reagent [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. mhlw.go.jp [mhlw.go.jp]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chm.uri.edu [chm.uri.edu]

- 11. mt.com [mt.com]

- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. azolifesciences.com [azolifesciences.com]

- 15. city.kumamoto.jp [city.kumamoto.jp]

- 16. US2978296A - Manufacture of hydrazine dihydrohalides - Google Patents [patents.google.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. mt.com [mt.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. CN112624938B - Novel method for synthesizing ethyl this compound - Google Patents [patents.google.com]

A Technical Guide to the Historical Applications of Hydrazine Salts in Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical applications of hydrazine and its salts in the field of chemistry. From foundational roles in organic synthesis and analytical chemistry to pioneering uses in industrial processes, this document details the key reactions, experimental protocols, and quantitative data that established hydrazine derivatives as indispensable tools for the research scientist.

Organic Synthesis: Deoxygenation and Heterocycle Formation

Hydrazine salts have historically been pivotal in the development of synthetic organic chemistry, enabling transformations that are still fundamental to the field. Two of the most significant applications are the Wolff-Kishner reduction for the deoxygenation of carbonyls and the Fischer indole synthesis for the construction of the indole nucleus.

The Wolff-Kishner Reduction

Discovered independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912, the Wolff-Kishner reduction provides a method to convert aldehydes and ketones into their corresponding alkanes under basic conditions, complementing the acid-catalyzed Clemmensen reduction.[1][2] The reaction proceeds through a hydrazone intermediate, which, upon heating with a strong base, eliminates nitrogen gas to yield the reduced methylene group.[3][4]

The early procedures were often harsh and required specialized equipment, which limited their broad application.

-

Kishner's Original Protocol (1911): This method involved the pre-formation of the hydrazone, which was then added to hot, solid potassium hydroxide containing a platinized porous plate as a catalyst.[1][5] This approach had the benefit of not requiring a sealed apparatus.[1]

-

Wolff's Original Protocol (1912): Wolff's procedure involved heating an ethanolic solution of the hydrazone or semicarbazone with sodium ethoxide in a sealed tube to temperatures around 180 °C.[1][4] The requirement of a sealed tube for high-temperature reactions was a significant practical limitation.[1]

-

Huang-Minlon Modification (1946): This modification represented a significant practical improvement, making the reaction more accessible and reliable. The procedure is a one-pot reaction where the carbonyl compound is refluxed with hydrazine hydrate and a base (like potassium hydroxide) in a high-boiling solvent, typically ethylene glycol.[6] Water and excess hydrazine are then distilled off, allowing the temperature to rise to ~200 °C to complete the reduction.[2][6] This method gave significantly higher yields and required shorter reaction times.[2]

Detailed Protocol (Huang-Minlon Modification):

-

The carbonyl compound, 85% hydrazine hydrate, and three equivalents of potassium hydroxide are combined in diethylene glycol.[7]

-

The mixture is heated to reflux to form the hydrazone.

-

A condenser is arranged for distillation, and the temperature is raised to distill off water and excess hydrazine.

-

Once the water is removed, the temperature of the reaction mixture is allowed to rise to 195-200 °C.

-

The mixture is refluxed at this temperature for 3-6 hours until the evolution of nitrogen gas ceases.[4]

-

The reaction mixture is cooled and the product is isolated by extraction or distillation.

-

The Huang-Minlon modification provided consistently high yields for a variety of substrates, as demonstrated in early publications.

| Starting Carbonyl Compound | Product | Reported Yield (%) | Reference |

| β-(p-Phenoxybenzoyl)propionic acid | γ-(p-Phenoxyphenyl)butyric acid | 95 | [7] |

| Cholestanone | Cholestane | Excellent | [8] |

| Friedelin | Friedelane | Good | [8] |

| α-Naphthaldehyde (from hydrazone) | α-Methylnaphthalene | Good | [8] |

The logical progression of the Wolff-Kishner reduction, particularly the widely adopted Huang-Minlon modification, can be visualized as a workflow.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most important methods for synthesizing indoles.[9] The synthesis involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][9] The reaction proceeds via a phenylhydrazone intermediate, which undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring.[9]

The original synthesis reported by Fischer and Jourdan in 1883 involved the cyclization of the N-methylphenylhydrazone of pyruvic acid.[6]

General Historical Protocol:

-

An arylhydrazine (or its hydrochloride salt) is mixed with an equivalent amount of an aldehyde or ketone.

-

The mixture is heated in the presence of an acid catalyst. Historically, catalysts included zinc chloride, hydrochloric acid, sulfuric acid, or polyphosphoric acid.[6][9]

-

The reaction is often carried out in a solvent like acetic acid or ethanol, or sometimes neat.

-

After heating for a specified time, the reaction mixture is cooled and worked up to isolate the indole product.

The first reported yield for the synthesis of 1-methyl-2-indolecarboxylic acid was very low, around 5%.[6] However, the method was rapidly optimized and applied to a wide range of substrates.

The mechanism of the Fischer Indole Synthesis is a classic example of a multi-step organic transformation involving key intermediates.

Analytical Chemistry: Characterization of Carbonyl Compounds

Before the advent of modern spectroscopic techniques, the identification of organic compounds relied heavily on the preparation of solid derivatives with sharp, characteristic melting points. Phenylhydrazine and its derivatives, particularly 2,4-dinitrophenylhydrazine (DNPH), were invaluable reagents for this purpose.[10] Introduced by O. L. Brady and G. V. Elsmie in 1926, DNPH (often called Brady's reagent) reacts with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazone precipitates.[10]

Experimental Protocol for Derivative Formation

The protocol for preparing these derivatives was standardized in many historical laboratory manuals.

Brady's Test Protocol:

-

A solution of 2,4-dinitrophenylhydrazine is prepared in a mixture of methanol and sulfuric acid.

-

A small amount of the unknown carbonyl compound is added to the reagent.

-

The formation of an immediate yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.

-

The solid derivative is collected by filtration, washed, and recrystallized, typically from ethanol or acetic acid.

-

The melting point of the purified derivative is determined and compared against tables of known values to identify the original carbonyl compound.

Quantitative Data: Melting Points of 2,4-Dinitrophenylhydrazones

The melting point of the resulting hydrazone is a key piece of identifying data. Historical chemistry handbooks contain extensive tables of these values.

| Carbonyl Compound | 2,4-Dinitrophenylhydrazone M.P. (°C) |

| Formaldehyde | 166 |

| Acetaldehyde | 168 |

| Propanal | 155 |

| Butanal | 126 |

| Benzaldehyde | 237 |

| Acetone | 126 |

| 2-Butanone | 115 |

| Cyclohexanone | 162 |

| Acetophenone | 250 |

Data compiled from historical chemical reference texts.

Industrial Processes

Hydrazine and its salts have also played crucial roles in large-scale industrial chemical processes, both in their synthesis and in their application for infrastructure maintenance.

The Raschig Synthesis of Hydrazine

Developed by Friedrich Raschig in 1906, this process was the first commercially viable method for producing hydrazine. It involves the oxidation of ammonia with sodium hypochlorite in an aqueous solution.[11]

Process Steps:

-

Chloramine Formation: Sodium hypochlorite reacts with an excess of ammonia to rapidly form monochloramine (NH₂Cl).

-

NaOCl + NH₃ → NH₂Cl + NaOH

-

-

Hydrazine Formation: The monochloramine solution is then reacted with a large excess of ammonia under heat and pressure to slowly form hydrazine.

-

NH₂Cl + NH₃ + NaOH → N₂H₄ + NaCl + H₂O

-

-

Purification: The resulting dilute hydrazine solution is concentrated and purified through distillation.

Oxygen Scavenging in Boilers

In the mid-20th century, hydrazine salts became widely used as oxygen scavengers in high-pressure boiler systems to prevent corrosion.[7] Unlike other scavengers like sodium sulfite, hydrazine does not add dissolved solids to the boiler water.[12]

The primary reaction is the reduction of dissolved oxygen: N₂H₄ + O₂ → N₂ + 2H₂O[13]

An important secondary reaction at high temperatures is the decomposition of excess hydrazine to ammonia, which helps to raise the pH of the condensate, further protecting the system from acidic corrosion.[14] 3N₂H₄ → 4NH₃ + N₂[13]

Early studies on the application of hydrazine in power plants established typical operating parameters.

| Parameter | Typical Historical Value | Purpose / Observation | Reference |

| Boiler Pressure | 450 - 2500 psig | Effective across a wide range of pressures. | [7] |

| Feedwater O₂ (pre-treatment) | ~0.1 ppm | Target for chemical scavenging after mechanical deaeration. | [15] |

| Hydrazine Dosage | 200-300% of theoretical | An excess was required for effective O₂ removal. | [15] |

| Residual Hydrazine in Boiler | 0.05 - 0.2 ppm | Maintained to handle O₂ fluctuations. | [16] |

| Resulting Condensate pH | ~8.8 - 9.1 | Increased pH due to ammonia formation from excess hydrazine. | [7][15] |

| Resulting O₂ Concentration | < 5-10 ppb | Target concentration for effective corrosion prevention. | [17] |

Physical Properties of Key Hydrazine Salts

The stability and non-volatility of hydrazine salts compared to anhydrous hydrazine made them preferable for laboratory use. Hydrazine sulfate was one of the earliest forms isolated by Theodor Curtius in 1887.

| Property | Hydrazine Sulfate ([N₂H₅]⁺[HSO₄]⁻) | Hydrazinium Chloride (N₂H₅Cl) |

| Molar Mass | 130.12 g/mol | 68.51 g/mol |

| Appearance | White crystalline solid | White hygroscopic solid |

| Melting Point | 254 °C (decomposes) | 89-93 °C |

| Boiling Point | Decomposes | 240 °C (decomposes) |

| Density | 1.37 g/cm³ | 1.5 g/cm³ |

| Solubility in Water (20°C) | ~30 g/L | 370 g/L |

Data compiled from various chemical property databases.[4][12]

This guide has outlined the foundational role of hydrazine salts in the historical development of chemistry. Their application in synthesis, analysis, and industrial processes demonstrates a versatility that has cemented their importance in the chemical sciences. While modern techniques have superseded some of these historical uses, the fundamental chemical principles they established remain critical to the education and practice of chemists today.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. thieme.de [thieme.de]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. steamforum.com [steamforum.com]

- 12. quora.com [quora.com]

- 13. library.e.abb.com [library.e.abb.com]

- 14. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 15. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 16. iccontrols.com [iccontrols.com]

- 17. researchgate.net [researchgate.net]

Toxicological Profile of Hydrazine Dihydrochloride: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the toxicological profile of hydrazine dihydrochloride, designed for researchers, scientists, and professionals in drug development. The information presented herein is curated from a range of scientific literature and regulatory guidelines to ensure accuracy and relevance.

Executive Summary

This compound is a chemical compound with significant industrial applications, but it also presents a notable toxicological profile. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected human carcinogen.[1][2] The primary mechanisms of its toxicity are believed to involve the metabolic activation into reactive intermediates, leading to oxidative stress and cellular damage. This guide summarizes the key toxicological endpoints, provides detailed experimental methodologies for its assessment, and visualizes the underlying toxicological pathways.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound and its parent compound, hydrazine.

Table 1: Acute Toxicity Data for this compound

| Route of Exposure | Test Species | Parameter | Value | Reference |

| Oral | Rat | LD50 | 129 mg/kg | [1] |

| Dermal | - | - | Toxic in contact with skin | [2] |

| Inhalation | - | - | Toxic if inhaled | [2] |

Table 2: Acute Toxicity Data for Hydrazine

| Route of Exposure | Test Species | Parameter | Value | Reference |

| Oral | Rat | LD50 | 59-60 mg/kg | [3] |

| Oral | Mouse | LD50 | 59-60 mg/kg | [3] |

| Dermal | Rabbit | LD50 | 93-190 mg/kg | [4] |

| Dermal | Guinea Pig | LD50 | 93-190 mg/kg | [4] |

| Inhalation (4h) | Rat | LC50 | 570 ppm | [4] |

| Inhalation (4h) | Mouse | LC50 | 252 ppm | [4] |

Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Hydrazine

| Route of Exposure | Duration | Test Species | Endpoint | NOAEL | LOAEL | Reference |

| Inhalation | Intermediate | Mouse | Liver effects | - | 0.2 ppm | |

| Inhalation | Intermediate | Mouse | Gallbladder effects | - | 0.05 ppm | [5] |

| Oral | - | Rat | Maternal toxicity | 2.5 mg/kg bw/day | - | [6] |

| Oral | - | Rat | Hematology, organ weight | 3 mg/kg bw/day | 10 mg/kg bw/day | [6] |

Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.[7][8][9][10][11]

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dosage for the next step. The method allows for classification of the substance into a toxicity class.[7]

-

Test Animals: Healthy, young adult rodents (usually rats, preferably females) are used.[7] Animals are acclimatized for at least five days before the study.[7]

-

Dosage: The substance is administered orally by gavage in a single dose.[7] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[7]

-

Procedure:

-

A group of three animals is dosed at the selected starting dose.

-

If no mortality is observed, the next higher dose level is used in another group of three animals.

-

If mortality is observed, the next lower dose level is tested in a new group of three animals.

-

The test is stopped when a predefined stopping criterion is met, which is based on the number of animals that die at a particular dose level.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8] A gross necropsy is performed on all animals at the end of the study.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)

This in vitro assay is widely used to detect point mutations induced by a chemical.[12][13][14][15]

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan). The assay measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.[14]

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to account for metabolites that may be mutagenic.[12]

-

Procedure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

-

-

Dose Levels: At least five different concentrations of the test substance are used.[14]

-

Data Analysis: After incubation for 48-72 hours, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[12]

Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.[16][17][18][19][20]

-

Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes.[16]

-

Test Animals: Rodents, typically mice or rats, are used.[17]

-

Administration: The test substance is administered via an appropriate route, usually oral gavage or intraperitoneal injection, in one or more doses.[16]

-

Procedure:

-

Bone marrow or peripheral blood is collected at appropriate time points after treatment.[18]

-

The cells are prepared on slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.[17]

-

-

Data Analysis: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.[17]

Carcinogenicity Bioassay (OECD Guideline 451)

This long-term study evaluates the carcinogenic potential of a substance following repeated exposure over a major portion of the animal's lifespan.[21][22][23][24][25]

-

Principle: To observe test animals for the development of neoplastic lesions during or after exposure to various doses of a test substance.[24]

-

Test Animals: Typically, rats and mice of both sexes are used.[23] At least 50 animals per sex per group are recommended.[25]

-

Dosage and Administration: The substance is usually administered orally (in the diet or by gavage) for a period of 18-24 months for mice and 24-30 months for rats.[22][23] At least three dose levels plus a control group are used.[23]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.[22]

-

Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically, and tissues are collected for histopathological examination.

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Mechanism of Toxicity and Signaling Pathways

The toxicity of this compound is linked to its metabolic activation and the subsequent induction of oxidative stress. While specific signaling pathway data for this compound is limited, studies on hydrazine and its derivatives provide insights into the potential mechanisms.

Oxidative Stress and Cellular Damage

Hydrazine can be metabolized to reactive intermediates that generate reactive oxygen species (ROS). This leads to a state of oxidative stress, characterized by:

-

Lipid Peroxidation: ROS can damage cellular membranes through lipid peroxidation.

-

Protein Oxidation: Proteins can be oxidized, leading to loss of function.

-

DNA Damage: ROS can cause DNA strand breaks and the formation of DNA adducts, contributing to its genotoxic and carcinogenic effects.

Studies have shown that hydralazine, a derivative of hydrazine, can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[26][27][28] Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes. This suggests a cellular defense mechanism against hydrazine-induced oxidative stress.

Figure 1: Proposed mechanism of this compound-induced oxidative stress.

Potential Involvement of MAPK and Apoptosis Signaling Pathways

The cellular stress induced by this compound may also involve the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK and JNK.[29][30][31][32] Activation of these stress-activated pathways can lead to various cellular responses, including apoptosis (programmed cell death).[33][34][35] The induction of apoptosis is a complex process that can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which can be influenced by cellular stress.

Visualized Experimental and Logical Workflows

General Toxicological Assessment Workflow

The assessment of a chemical's toxicity typically follows a structured workflow, starting with acute toxicity studies and progressing to more complex, long-term studies if necessary.

Figure 2: General workflow for toxicological assessment of a chemical.

Logical Flow of a Carcinogenicity Bioassay

A carcinogenicity bioassay is a long-term study with a specific logical flow to determine the carcinogenic potential of a substance.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Buy this compound | 5341-61-7 [smolecule.com]

- 3. Hydrazine - Wikipedia [en.wikipedia.org]

- 4. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ATSDR MINIMAL RISK LEVEL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. search.library.doc.gov [search.library.doc.gov]

- 10. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. nucro-technics.com [nucro-technics.com]

- 18. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. policycommons.net [policycommons.net]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. mhlw.go.jp [mhlw.go.jp]

- 24. oecd.org [oecd.org]

- 25. quantics.co.uk [quantics.co.uk]

- 26. Hydralazine Protects Nigrostriatal Dopaminergic Neurons From MPP+ and MPTP Induced Neurotoxicity: Roles of Nrf2-ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Injury-induced MAPK activation triggers body axis formation in Hydra by default Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. ACTIVATION OF APOPTOSIS BY 1-HYDROXY-5, 7-DIMETHOXY-2-NAPHTHALENE-CARBOXALDEHYDE (HDNC), A NOVEL COMPOUND FROM AEGLE MARMELOS - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Hydrazinecarbonyl-thiazol-2-acetamides with pronounced apoptotic behavior: synthesis, in vitro/in vivo anti-proliferative activity and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrazine Dihydrochloride: A Comprehensive Technical Guide to its Mechanism of Action as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine dihydrochloride (N₂H₄·2HCl) is a versatile and potent reducing agent with significant applications across organic synthesis, materials science, and pharmaceutical development. While the reducing properties of hydrazine are well-established, particularly in the context of the Wolff-Kishner reduction, the specific mechanism of action of its dihydrochloride salt, especially under varying reaction conditions, warrants a detailed examination. This technical guide provides an in-depth analysis of the core mechanisms by which this compound effects the reduction of various functional groups. It consolidates quantitative data on reaction efficiencies, details experimental protocols for key transformations, and presents visual representations of reaction pathways to facilitate a comprehensive understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction